1H-Cyclopenta[l]phenanthrene
Overview
Description
1H-Cyclopenta[l]phenanthrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment and is known to have a variety of biological effects. CPP is of particular interest due to its ability to interact with a variety of biological targets, its low toxicity and its potential for use in medical and laboratory applications.
Scientific Research Applications
Molecular Geometry and Gene Induction Studies
1H-Cyclopenta[l]phenanthrene, a polycyclic aromatic hydrocarbon (PAH), has been studied for its molecular geometry and gene induction capabilities. In a study involving rainbow trout, it was found to induce CYP1A mRNA levels and was linked with clastogenic changes in erythrocytes, suggesting its potential role in understanding molecular interactions and genetic expression in aquatic species (Brzuzan et al., 2006).
Photochemistry Research
Research in photochemistry has explored the behavior of derivatives of 1H-Cyclopenta[l]phenanthrene under photolysis. For example, the compound 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene demonstrated unique reactions when exposed to light, indicating its utility in studying photochemical processes (Hardikar, Warren, & Thamattoor, 2015).
Synthesis and Chemical Properties
The synthesis of substituted cyclopenta[l]phenanthrenes from acetophenones has been achieved, providing access to polycyclic aromatics with diverse substitution patterns. This synthesis is significant for creating a variety of phenanthrene derivatives for further chemical analysis (Connors & Goroff, 2016).
Biodegradation Studies
Biodegradation research has involved 1H-Cyclopenta[l]phenanthrene derivatives like phenanthrene. Studies have identified specific bacterial strains capable of degrading these PAHs, providing insights into environmental remediation and the microbial breakdown of complex hydrocarbons (Hou et al., 2018).
Environmental Toxicology
Environmental toxicology research has utilized 1H-Cyclopenta[l]phenanthrene derivatives to study the effects of PAHs on aquatic organisms. Studies on phenanthrene have explored its impact on reproductive functions and transgenerational effects in fish, contributing to our understanding of environmental pollutants' impact on aquatic life (Sun et al., 2015).
Acidic Properties and Organic Chemistry
In organic chemistry, the acidity of 1H-Cyclopenta[l]phenanthrene and its derivatives has been a subject of study, particularly how structural modifications like cyanation can dramatically increase acidity, leading to applications in chemical synthesis and materials science (Vianello & Maksić, 2005).
properties
IUPAC Name |
1H-cyclopenta[l]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSWSPIWVQKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473148 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Cyclopenta[l]phenanthrene | |
CAS RN |
235-92-7 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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